REACTION_CXSMILES
|
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[C:5]#[N:6].[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.CS(C)=O>O>[C:5]([C:4]1[CH:3]=[C:2]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:9]=[CH:8][CH:7]=1)#[N:6]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is then cooled
|
Type
|
CUSTOM
|
Details
|
the resultant precipitate collected
|
Type
|
CUSTOM
|
Details
|
This solid is chromatographed on silica gel (dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C=CC1)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 143.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |